

Preclinical Profile of WYE-132: An In-Depth Technical Review

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Compound of Interest

Compound Name: WYE-132

Cat. No.: B1684011

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This technical guide provides a comprehensive overview of the preclinical studies of **WYE-132** (also known as WYE-125132), a potent and specific ATP-competitive inhibitor of mTORC1 and mTORC2. The data presented herein summarizes its mechanism of action, anti-proliferative activity, and in vivo efficacy in various oncology models, establishing a strong rationale for its clinical development.

Core Mechanism of Action

WYE-132 is a highly potent inhibitor of the mammalian target of rapamycin (mTOR) kinase with an IC_{50} of 0.19 ± 0.07 nmol/L.^{[1][2][3][4]} It demonstrates over 5,000-fold selectivity against phosphoinositide 3-kinases (PI3Ks).^{[1][2][3][4]} Unlike rapamycin and its analogs (rapalogs), which allosterically and partially inhibit mTOR Complex 1 (mTORC1), **WYE-132** acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2.^{[1][2]} This dual inhibition leads to a more profound and comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, a critical driver in approximately 50% of human malignancies.^[1]

A key mechanistic differentiator of **WYE-132** is its ability to inhibit mTORC2, leading to the targeted suppression of AKT phosphorylation at serine 473 (P-AKT(S473)) and subsequent inhibition of AKT function.^{[1][2]} Notably, this occurs without a significant reduction in the steady-state levels of P-AKT(T308), a biomarker for PI3K/PDK1 activity.^{[1][2]} This highlights a direct and prominent regulatory role of mTORC2 on AKT in cancer cells.

Quantitative In Vitro Activity

WYE-132 exhibits potent anti-proliferative effects across a panel of cancer cell lines, with IC50 values generally in the nanomolar range.^[3] Its activity is significantly more profound than that of the rapalog temsirolimus (CCI-779), particularly in cells with a hyperactivated PI3K/AKT/mTOR pathway.

Cell Line	Cancer Type	Key Genetic Features	WYE-132 IC50 (nmol/L)
MDA-MB-361	Breast Cancer	PIK3CA mutant	Potent (specific value not provided in search results)
U87MG	Glioblastoma	PTEN-null	Potent (specific value not provided in search results)
A549	Lung Cancer	Not specified	Potent (specific value not provided in search results)
H1975	Lung Cancer	Oncogenic EGFR	Potent (specific value not provided in search results)
A498	Renal Cancer	Not specified	Potent (specific value not provided in search results)
786-O	Renal Cancer	Not specified	Potent (specific value not provided in search results)
LNCaP	Prostate Cancer	Hyperactive PI3K/AKT/mTOR	Potent (specific value not provided in search results)
BT474	Breast Cancer	Hyperactive PI3K/AKT/mTOR	Potent (specific value not provided in search results)

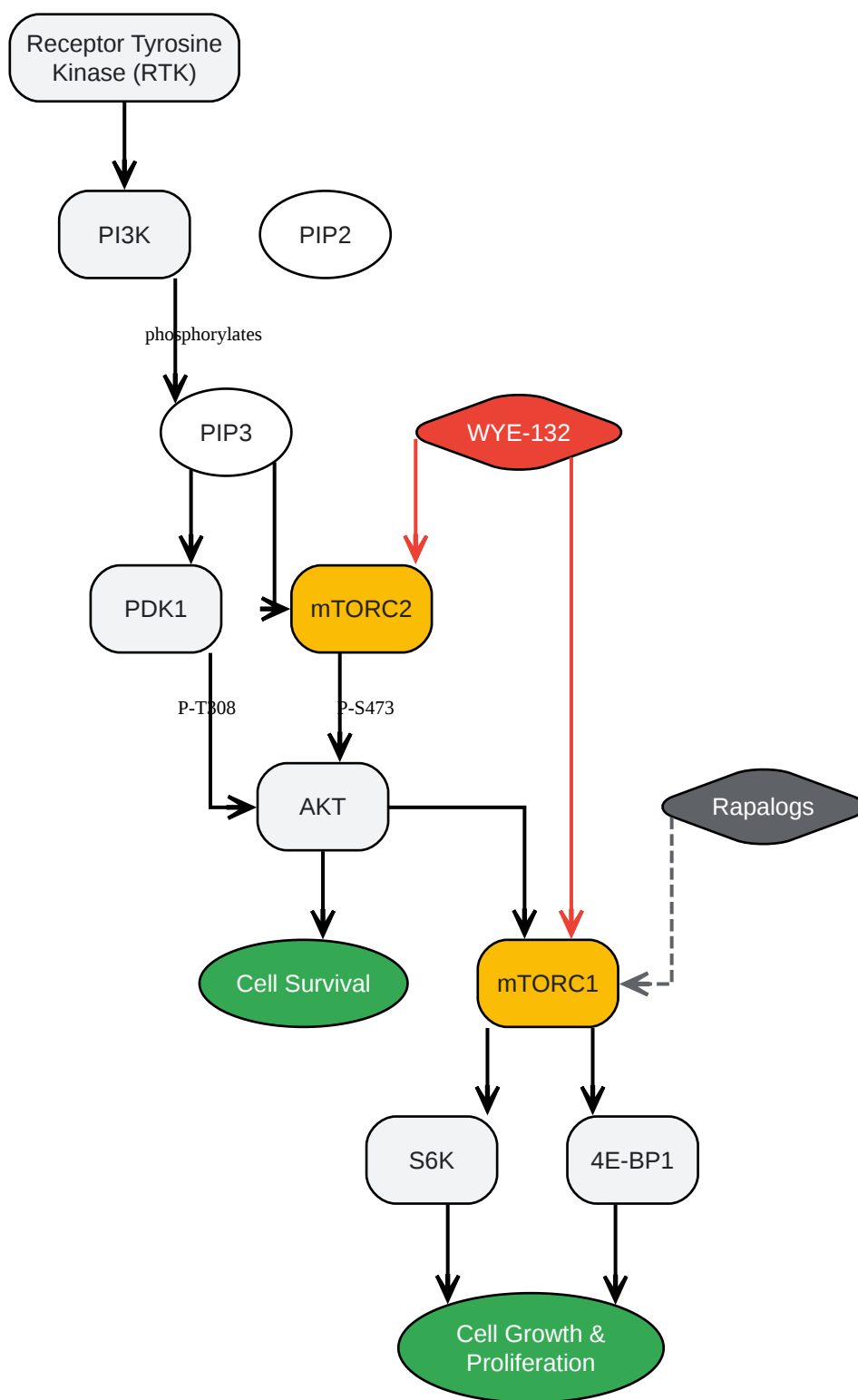
In Vivo Antitumor Efficacy

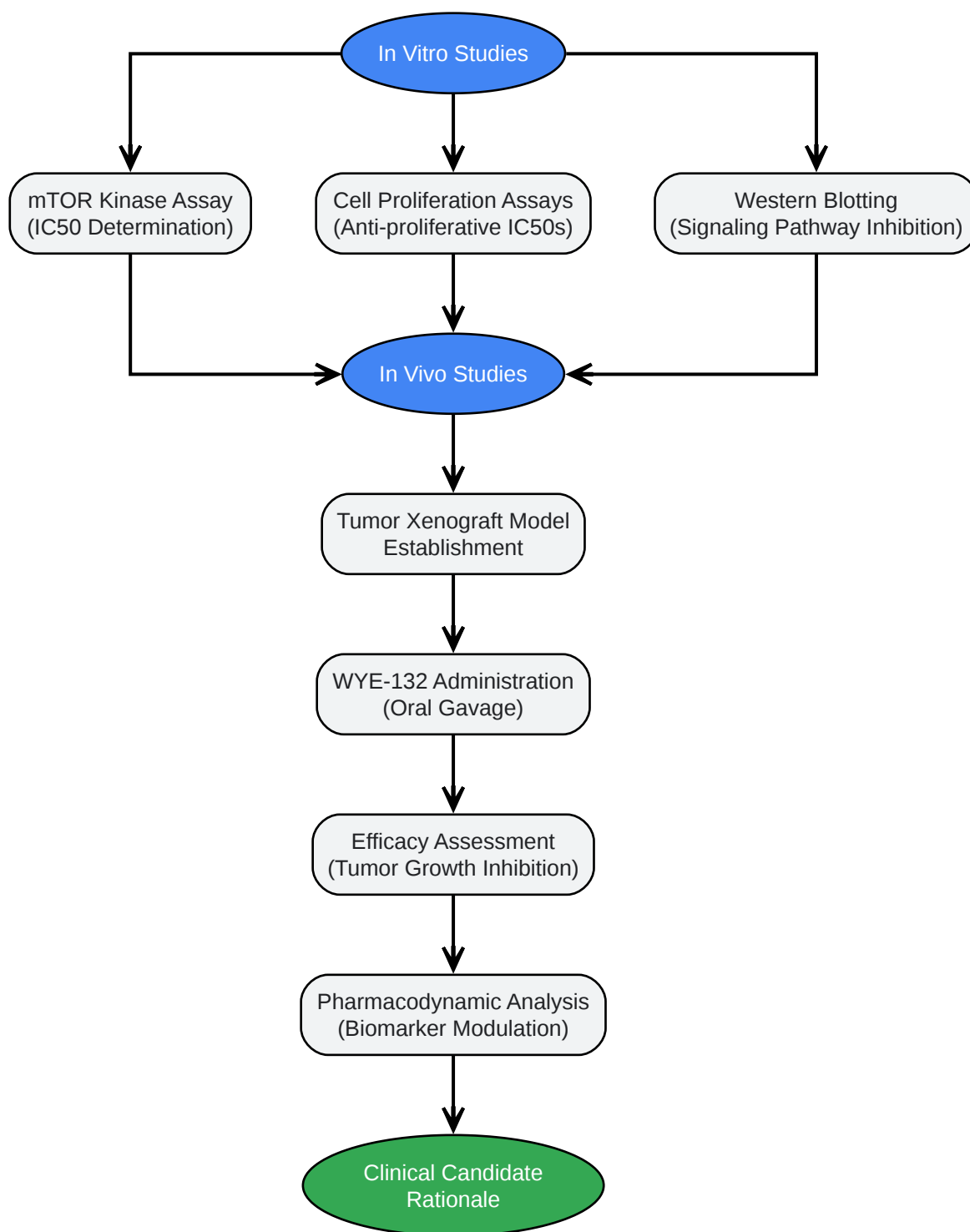
Oral administration of **WYE-132** has demonstrated significant single-agent antitumor activity in various tumor-bearing mouse models.[\[1\]](#)

Tumor Model	Cancer Type	Dosing	Outcome
MDA-MB-361 Xenograft	Breast Cancer	5 mg/kg (oral, qd x5/cycle)	Significant tumor growth delay. [3]
MDA-MB-361 Large Tumor Model	Breast Cancer	50 mg/kg (oral)	Substantial tumor regression. [3]
U87MG Xenograft	Glioblastoma	Not specified	Potent and substantial tumor growth delay. [3]
A549 Large Tumor Model	Lung Cancer	Optimal dose	Substantial tumor regression. [1]
A498 Large Tumor Model	Renal Cancer	Optimal dose, with bevacizumab	Complete tumor regression. [1]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of **WYE-132** in the context of the PI3K/AKT/mTOR signaling pathway.





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